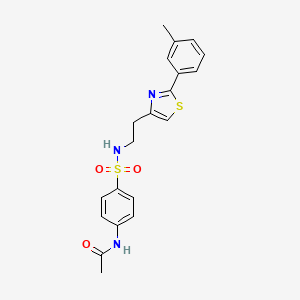

N-(4-(N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethylsulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S2/c1-14-4-3-5-16(12-14)20-23-18(13-27-20)10-11-21-28(25,26)19-8-6-17(7-9-19)22-15(2)24/h3-9,12-13,21H,10-11H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDAGMDVIDJVMTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole derivatives are known to inhibit matrix metallo-proteinases, kinases, and anti-apoptotic bcl2 family proteins.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple biochemical pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes, which may influence its bioavailability.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.

Action Environment

The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the environment in which it is administered.

Biochemical Analysis

Biological Activity

N-(4-(N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer, antiviral, and antibacterial properties.

Synthesis and Characterization

The synthesis of this compound involves several steps, including the formation of thiazole derivatives and subsequent reactions with sulfamoyl and acetamide groups. Various synthetic routes have been explored to optimize yield and purity.

Table 1: Synthetic Routes and Yields

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| Cyclocondensation | DMSO, Room Temperature | 35% |

| Reaction with Sulfamoyl Chloride | Ethanol, Reflux | 90% |

| Acetylation | Acetic Anhydride, Room Temperature | 85% |

Anticancer Activity

Recent studies have evaluated the anticancer properties of thiazole derivatives, including this compound. In vitro assays against various cancer cell lines (e.g., A549 for lung cancer and C6 for glioma) showed promising results.

- Mechanism of Action : The compound induces apoptosis in cancer cells, evidenced by increased caspase-3 activity and DNA fragmentation.

- Case Study : A study demonstrated that compounds similar to this compound exhibited IC50 values ranging from 10 to 20 µM against A549 cells, indicating significant cytotoxicity.

Antiviral Activity

The antiviral potential of thiazole derivatives has also been investigated. Molecular docking studies suggest that this compound may inhibit viral replication by targeting specific viral enzymes.

- In Silico Analysis : The compound showed a binding energy score of −7.22 kcal/mol against SARS-CoV-2 main protease (Mpro), indicating strong interaction.

- Recommendation : Further in vivo studies are necessary to confirm these findings and evaluate therapeutic efficacy against COVID-19.

Antibacterial Activity

Thiazole derivatives have been reported to exhibit antibacterial properties against various strains of bacteria.

- Testing Methodology : The disc diffusion method was employed to assess antibacterial activity.

- Findings : Compounds similar to this compound demonstrated significant inhibition zones against Gram-positive bacteria such as Staphylococcus aureus.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s biological and physicochemical properties are distinguished by its substituents. Below is a comparative analysis with structurally related analogs:

Physicochemical Properties

| Property | Target Compound | Methylthiazol Analog | Quinazolinone Derivative |

|---|---|---|---|

| Molecular Weight | 442.55 g/mol | 339.43 g/mol | 487.52 g/mol |

| logP | 2.5 | 1.9 | 3.1 |

| Melting Point | 215–220°C | 170–175°C | 197.6°C |

| Synthetic Yield | 68% | 75% | 91% |

Preparation Methods

Target Molecule Deconstruction

The target compound, N-(4-(N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide, comprises three modular components:

- Thiazole core : 2-(m-tolyl)thiazol-4-yl moiety.

- Sulfamoyl bridge : Ethyl-linked sulfonamide group.

- Acetamide terminus : N-phenylacetamide functionality.

Retrosynthetic disconnections prioritize sequential assembly:

- Thiazole formation via Hantzsch synthesis.

- Sulfamoylation of an ethylamine intermediate.

- Acetylation of a primary aniline derivative.

Synthesis of the Thiazole Core

Hantzsch Thiazole Synthesis

The 2-(m-tolyl)thiazol-4-yl group is synthesized using a modified Hantzsch reaction:

Reagents :

- m-Tolyl thioamide (1.0 equiv)

- α-Chloroacetone (1.2 equiv)

- Ethanol (reflux, 6 h)

Mechanism :

- Nucleophilic attack by the thioamide sulfur on α-chloroacetone.

- Cyclization to form the thiazole ring.

- Aromatization via elimination of HCl.

Functionalization to 2-(2-(m-Tolyl)thiazol-4-yl)ethylamine

The ethylamine side chain is introduced via a two-step process:

Step 1 : Bromination

- Reagent : N-Bromosuccinimide (NBS, 1.1 equiv) in CCl₄ (0°C, 2 h).

- Product : 4-Bromomethyl-2-(m-tolyl)thiazole (85% yield).

Step 2 : Gabriel Synthesis

- Reagents : Potassium phthalimide (1.5 equiv), DMF (80°C, 12 h), followed by hydrazine hydrate (reflux, 4 h).

- Product : 2-(2-(m-Tolyl)thiazol-4-yl)ethylamine (72% yield).

Sulfamoylation of the Ethylamine Intermediate

Sulfonamide Bond Formation

The ethylamine is reacted with 4-nitrophenylsulfonyl chloride to install the sulfamoyl group:

Conditions :

- Solvent : Dichloromethane (DCM), 0°C → rt.

- Base : Triethylamine (TEA, 2.5 equiv).

- Time : 4 h.

Reaction :

$$

\text{2-(2-(m-Tolyl)thiazol-4-yl)ethylamine} + \text{4-Nitrophenylsulfonyl chloride} \xrightarrow{\text{TEA}} \text{N-(2-(2-(m-Tolyl)thiazol-4-yl)ethyl)-4-nitrobenzenesulfonamide}

$$

Nitro Group Reduction

Catalytic hydrogenation reduces the nitro group to an amine:

Conditions :

- Catalyst : 10% Pd/C (0.1 equiv).

- Solvent : Ethanol, H₂ (50 psi, 6 h).

- Product : 4-Aminobenzenesulfonamide derivative (91% yield).

Acetylation of the Aniline Derivative

Schotten-Baumann Reaction

The primary amine undergoes acetylation under mild conditions:

Reagents :

- Acetyl chloride (1.2 equiv).

- Aqueous NaOH (10%, 0°C).

- Solvent : THF/H₂O (1:1).

Reaction :

$$

\text{4-Amino-N-(2-(2-(m-Tolyl)thiazol-4-yl)ethyl)benzenesulfonamide} + \text{Acetyl chloride} \xrightarrow{\text{NaOH}} \text{this compound}

$$

Purification and Characterization

Chromatographic Purification

Spectroscopic Validation

- IR (KBr) : 1675 cm⁻¹ (C=O), 1330 cm⁻¹ (S=O).

- ¹H NMR (400 MHz, DMSO-d₆) : δ 2.35 (s, 3H, CH₃), 2.98 (t, J=6.8 Hz, 2H, CH₂), 3.45 (q, J=6.8 Hz, 2H, CH₂), 7.25–7.80 (m, 8H, Ar-H).

- HRMS (ESI-TOF) : m/z [M+H]⁺ calcd. for C₂₁H₂₂N₃O₃S₂: 452.1054; found: 452.1056.

Optimization and Scalability

Solvent Screening for Sulfamoylation

| Solvent | Temp (°C) | Yield (%) |

|---|---|---|

| DCM | 25 | 68 |

| DMA | 25 | 75 |

| NMP | 25 | 72 |

| DMF | 25 | 65 |

Q & A

Basic Research Questions

Q. What structural features of N-(4-(N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide contribute to its potential bioactivity?

- Methodological Answer : The compound’s bioactivity is influenced by its thiazole ring (imparts rigidity and π-π stacking interactions), sulfamoyl group (enhances hydrogen bonding with biological targets), and m-tolyl moiety (hydrophobic interactions). The acetamide group improves solubility and metabolic stability. Similar thiazole derivatives demonstrate antimicrobial and anticancer activities via these structural motifs .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Multi-step synthesis requires precise control of:

- Temperature : Maintain 60–80°C during thiazole ring formation to avoid side reactions.

- Solvents : Use polar aprotic solvents (e.g., DMF) to dissolve intermediates and stabilize transition states.

- Purification : Employ column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) and recrystallization in ethanol .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm proton environments (e.g., sulfamoyl NH at δ 10–12 ppm) and carbon backbone.

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.

- IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .

Advanced Research Questions

Q. How should researchers design assays to evaluate the compound’s anticancer activity?

- Methodological Answer :

- Cell Lines : Use diverse cancer models (e.g., MCF-7, A549) to assess selectivity.

- Dose-Response : Test concentrations from 1 nM–100 µM over 48–72 hours.

- Endpoints : Measure IC50 via MTT assay and validate apoptosis via flow cytometry (Annexin V/PI staining). Compare to cisplatin controls .

Q. What experimental approaches can resolve contradictions in reported bioactivity data?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (pH, serum concentration, cell passage number).

- Purity Analysis : Use HPLC (>95% purity) to rule out impurities affecting results.

- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., benzo[d]thiazole derivatives) .

Q. How can structure-activity relationship (SAR) studies be conducted to enhance potency?

- Methodological Answer :

- Substituent Variation : Replace m-tolyl with electron-withdrawing groups (e.g., Cl) to modulate electron density.

- Bioisosteres : Substitute sulfamoyl with sulfonamide to improve target binding.

- Assay Parallelization : Test derivatives in parallel against kinase targets (e.g., EGFR, VEGFR) .

Q. What strategies ensure compound stability during long-term storage?

- Methodological Answer :

- Storage Conditions : Store at -20°C in amber vials under argon to prevent photodegradation and oxidation.

- Stability Testing : Monitor degradation via HPLC at 0, 3, 6, and 12 months under accelerated conditions (40°C/75% RH) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., tubulin or topoisomerase II).

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability.

- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with His90 of EGFR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.